molecular formula C17H26N2O4 B13386989 Vildagliptin carboxy acid metabolite

Vildagliptin carboxy acid metabolite

Número de catálogo: B13386989
Peso molecular: 322.4 g/mol
Clave InChI: KWZNLUFQUDQQJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vildagliptin carboxy acid metabolite, also known as M20.7, is a major metabolite of vildagliptin, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. Vildagliptin is used in the treatment of type 2 diabetes mellitus. The metabolite is formed through the hydrolysis of the nitrile group in vildagliptin, resulting in the carboxylic acid derivative .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of vildagliptin carboxy acid metabolite involves the hydrolysis of vildagliptin. This process is typically catalyzed by dipeptidyl peptidase enzymes in the human body. In an industrial setting, the hydrolysis can be achieved using acidic or basic conditions. The reaction is carried out by dissolving vildagliptin in a suitable solvent, such as water or methanol, and then adding an acid or base to catalyze the hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar principles as the synthetic routes. The process involves large-scale hydrolysis of vildagliptin under controlled conditions to ensure high yield and purity of the metabolite. The reaction mixture is then subjected to purification steps, such as crystallization or chromatography, to isolate the carboxy acid metabolite .

Análisis De Reacciones Químicas

Types of Reactions

Vildagliptin carboxy acid metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Aplicaciones Científicas De Investigación

Vildagliptin carboxy acid metabolite has several scientific research applications:

Mecanismo De Acción

The mechanism of action of vildagliptin carboxy acid metabolite involves its interaction with dipeptidyl peptidase IV (DPP-IV) enzymes. By inhibiting DPP-IV, the metabolite prevents the degradation of incretin hormones, such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which promote insulin secretion and regulate blood glucose levels .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Vildagliptin carboxy acid metabolite is unique due to its specific formation through the hydrolysis of vildagliptin. Its interaction with DPP-IV and the resulting pharmacokinetic profile make it distinct from other DPP-IV inhibitors .

Actividad Biológica

Vildagliptin is an oral medication primarily used for the management of type 2 diabetes mellitus, functioning as a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its major metabolite, the carboxylic acid metabolite M20.7 (also referred to as LAY151), plays a significant role in its pharmacological profile. This article explores the biological activity of M20.7, focusing on its metabolic pathways, pharmacokinetics, effects on DPP-4 activity, and potential implications in therapeutic contexts.

Metabolism and Pharmacokinetics

Vildagliptin undergoes extensive metabolism primarily through hydrolysis at the cyano group, producing M20.7 as a major metabolite. In humans, approximately 55% of circulating drug-related material post-administration is attributed to M20.7, making it a significant component of vildagliptin's pharmacokinetic profile . The following table summarizes the metabolic pathways and excretion profiles:

MetabolitePathway% of Total Drug-Related MaterialMain Excretion Route
VildagliptinHydrolysis at cyano group25.7%Urine (22.6% unchanged)
M20.7Hydrolysis55%Urine
M15.3Amide bond hydrolysisMinor componentFeces
M20.2GlucuronidationMinor componentFeces

The absorption of vildagliptin is rapid, with peak plasma concentrations reached approximately 1.1 hours after oral administration . The terminal half-life of vildagliptin is about 2.8 hours, indicating a relatively short duration of action.

Biological Activity and DPP-4 Inhibition

Vildagliptin exerts its primary pharmacological effect by inhibiting DPP-4, an enzyme that deactivates incretin hormones such as GLP-1 and GIP, which are crucial for insulin secretion and glucose homeostasis . While vildagliptin demonstrates potent DPP-4 inhibition with IC50 values ranging from 2 to 20 nM across various species , studies indicate that M20.7 has negligible effects on DPP-4 activity . This suggests that while M20.7 is a significant metabolite, it does not contribute to the therapeutic efficacy of vildagliptin.

Case Studies and Research Findings

Several studies have investigated the implications of M20.7 in clinical settings:

  • Renal Impairment Study : A study using a rat model simulating chronic renal failure indicated that M20.7 levels increased significantly (by 7.51 times) in plasma compared to normal conditions . This finding suggests that renal impairment may alter the pharmacokinetics of vildagliptin and its metabolites.
  • Hepatic Gene Expression : Research exploring the effects of vildagliptin and M20.7 on gene expression in liver cells found that both compounds induced pro-inflammatory genes such as S100A8 and S100A9 . This raises questions about potential hepatic side effects associated with their use.
  • Combination Therapy Efficacy : In combination therapy studies with metformin or thiazolidinediones, vildagliptin has shown synergistic effects on glucose lowering in obese rat models, although specific contributions from M20.7 were not detailed .

Propiedades

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZNLUFQUDQQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.